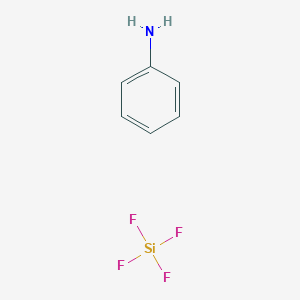

Aniline silicon fluoride

Description

Conceptual Foundations of Organofluorine, Organosilicon, and Aniline (B41778) Chemistry in Intermolecular and Intramolecular Interactions

The chemical behavior of aniline-silicon-fluorine systems is governed by the fundamental principles of its constituent parts.

Organofluorine Chemistry: The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. mdpi.comnih.govacs.org The high electronegativity of the fluorine atom creates strong, polarized carbon-fluorine (C-F) bonds and can induce significant changes in the electronic distribution of a molecule. nih.gov This influences acidity, basicity, and dipole moment. Fluorine is a weak hydrogen bond acceptor, and intramolecular N-H···F hydrogen bonds have been observed and studied in fluorinated anilines. nih.govnih.gov These interactions, though weak, can enforce specific conformations. ucla.eduescholarship.org For instance, studies on 4-anilino-5-fluoroquinazolines show that the aniline N-H proton is forced into close proximity with the fluorine atom, resulting in observable through-space NMR coupling. ucla.eduescholarship.org

Organosilicon Chemistry: Silicon, being larger and less electronegative than carbon, forms longer and more labile bonds. Organosilicon compounds are widely used as synthetic intermediates and building blocks for various materials. researchgate.net The silicon-fluorine (Si-F) bond is notably strong (around 570 kJ·mol⁻¹) and highly polarized. mdpi.com However, despite its high bond energy, the Si-F bond is kinetically labile and susceptible to hydrolysis, a characteristic exploited in "click chemistry" and fluoride-releasing applications. mdpi.comresearchgate.net The ability of silicon to form stable hypervalent species, such as pentacoordinate intermediates, is a key feature of its reactivity, particularly in fluoride-mediated reactions. mdpi.com

Aniline Chemistry: Aniline is a primary aromatic amine where the amino group is directly attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which makes the ring more reactive towards electrophilic substitution and influences the basicity of the amine. chemscene.com The N-H protons of the aniline moiety are capable of acting as hydrogen bond donors, a critical feature in molecular recognition and the formation of supramolecular structures. nih.govchemscene.com In aniline-silicon-fluorine systems, the aniline unit can serve as a versatile scaffold, a nucleophile in synthesis, or a key component for tuning electronic properties. nih.govacs.orgd-nb.info

The interplay of these chemistries is complex. For example, in a system containing all three components, one might observe competition between the fluorine and the aniline nitrogen as hydrogen bond acceptors. The presence of a silicon atom can provide a reactive center for fluoride-mediated transformations that modify the aniline structure. researchgate.net

Interdisciplinary Significance in Contemporary Chemical Research Paradigms

The combination of aniline, silicon, and fluorine motifs has significant implications across multiple scientific disciplines.

Medicinal Chemistry and Radiochemistry: Fluorine is present in approximately 25% of all commercial pharmaceuticals, enhancing properties like metabolic stability and binding affinity. nih.govacs.org The silicon-fluoride acceptor (SiFA) methodology represents a major advance in radiochemistry for Positron Emission Tomography (PET) imaging. mdpi.comgoogle.com This technique allows for the rapid and efficient labeling of biomolecules with the radionuclide fluorine-18 (B77423) (¹⁸F). mdpi.comnih.govresearchgate.net SiFA building blocks, which can be conjugated to disease-targeting ligands, enable the formation of Si-¹⁸F bonds under mild conditions, a crucial requirement for sensitive biological molecules. google.com The development of heteroaromatic SiFA systems, including those based on pyridine (B92270) and aniline-like structures, aims to improve properties for diagnostic and therapeutic applications. google.com

Materials Science: The distinct properties of aniline and organosilicon compounds are harnessed in the development of advanced materials. Anilines are precursors to conducting polymers (polyaniline) and are used in the design of liquid crystals and organic light-emitting diodes (OLEDs). chemscene.comresearchgate.net Recently, fluorinated aniline units have been incorporated into hole-transporting materials for use in perovskite solar cells and light-emitting diodes, where the fluorine atoms help to stabilize the material's energy levels. mdpi.com Organosilicon compounds are fundamental to a vast range of materials, including silicones, resins, and ceramics. researchgate.net The thermal grafting of aniline derivatives to silicon surfaces is one method being explored to create hybrid materials with tailored surface properties. researchgate.net

Properties

Molecular Formula |

C6H7F4NSi |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

aniline;tetrafluorosilane |

InChI |

InChI=1S/C6H7N.F4Si/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2; |

InChI Key |

NCPUMZRCSWFKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.F[Si](F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Aniline Silicon Fluorine Architectures

Strategies for Covalent Linkages between Aniline (B41778) and Silicon-Fluorine Moieties

The creation of stable covalent bonds between aniline and silicon-fluorine units is fundamental to the synthesis of these specialized molecules. The reactivity of each component must be carefully controlled to achieve the desired connectivity and functionality.

Synthesis of Silicon-Containing Aniline Derivatives with Tunable Fluoride (B91410) Reactivity

A significant challenge in the synthesis of aniline-silicon-fluorine compounds is the control of the reactivity of the fluoride atom. The strategic design of molecular scaffolds allows for the modulation of the C-F or Si-F bond strength, enabling selective chemical transformations. One approach involves the synthesis of fluorinated silica (B1680970) nanoparticles that contain latent reactive groups. dntb.gov.ua In this method, a chlorosilane monomer bearing a reactive fluorine atom is synthesized via a hydrosilylation reaction. dntb.gov.ua This monomer can then be used to functionalize silica surfaces. The reactivity of the incorporated fluorine can be tuned by subsequent reactions with various nucleophiles, allowing for post-synthetic modification of the material's properties. dntb.gov.ua While this method focuses on silica surfaces, the principles can be extended to the design of discrete silicon-containing aniline molecules where the electronic environment of the silicon and aryl moieties influences the lability of the fluoride substituent.

Incorporation of Fluorine into Aniline-Silicon Scaffolds via Electrophilic or Nucleophilic Fluorination

The introduction of fluorine into a pre-existing aniline-silicon scaffold can be achieved through either electrophilic or nucleophilic fluorination reactions. The choice of method depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: In this approach, a silyl-substituted aniline derivative is reacted with an electrophilic fluorine source, such as Selectfluor®. The silyl (B83357) group can act as a directing group, influencing the position of fluorination on the aromatic ring. The silicon atom's ability to stabilize a positive charge in the transition state (the beta-silicon effect) can facilitate the reaction and control the regiochemical outcome. mdpi.comsci-hub.se For instance, the fluorination of organosilanes where the silyl group is attached to an aryl group has been shown to proceed with the silyl group directing the regiochemistry of the fluorine addition. mdpi.com

Nucleophilic Fluorination: Nucleophilic fluorination is a common method for introducing fluorine into aromatic systems, particularly those activated by electron-withdrawing groups. In the context of aniline-silicon scaffolds, a leaving group (such as a nitro or chloro group) on the aniline ring can be displaced by a fluoride ion from a source like potassium fluoride or cesium fluoride. researchgate.net The presence of a silicon-containing substituent on the aniline ring can influence the electronic properties of the ring and thus affect the feasibility and rate of the nucleophilic aromatic substitution (SNAr) reaction. Near-quantitative yields of fluorinated silanes have been achieved using alkali metal salts of perfluorinated complex anions to react with alkoxysilanes. nih.gov

Enantiospecific Synthetic Routes for Chiral Aniline-Derived Sulfonimidamides from Sulfonimidoyl Fluorides

A sophisticated application of aniline and fluorine chemistry is the enantiospecific synthesis of chiral sulfonimidamides. These compounds are of significant interest in medicinal chemistry as bioisosteres of sulfonamides. A key synthetic strategy involves the reaction of chiral sulfonimidoyl fluorides with anilines. dntb.gov.uamdpi.comsci-hub.seresearchgate.netnih.govresearchgate.netresearchgate.net

This reaction has been shown to proceed in an enantiospecific manner, with inversion of the stereochemistry at the sulfur center. dntb.gov.uamdpi.comsci-hub.seresearchgate.net The use of a Lewis acid catalyst, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), is crucial for activating the sulfonimidoyl fluoride. dntb.gov.uamdpi.comsci-hub.senih.govresearchgate.net Mechanistic studies, combining experimental and computational data, suggest that the reaction proceeds through a six-membered chelate-type transition state where the sulfonimidoyl group coordinates to the Ca²⁺ ion. dntb.gov.uasci-hub.seresearchgate.net This coordination facilitates the nucleophilic attack of the aniline and the departure of the fluoride ion. dntb.gov.uasci-hub.seresearchgate.net

The scope of this reaction has been explored with various substituted anilines. Generally, anilines with electron-donating or moderately electron-withdrawing groups react efficiently to give the corresponding sulfonimidamides in good to excellent yields and with high enantiomeric excess. sci-hub.seresearchgate.net However, the reaction can be sensitive to the electronic properties of the aniline, with highly electron-deficient anilines showing lower reactivity. dntb.gov.ua

Below is a table summarizing the reaction of a chiral sulfonimidoyl fluoride with various anilines in the presence of Ca(NTf₂)₂.

| Aniline Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Methoxy | 90 | >99 |

| 4-Methylthio | 85 | >99 |

| 4-Methyl | 88 | >99 |

| 3-Methoxy | 75 | >99 |

| 2-Methoxy | 70 | >99 |

| H | 82 | >99 |

| 4-Fluoro | 78 | >99 |

| 4-Chloro | 72 | >99 |

| 4-Bromo | 68 | >99 |

| 4-Trifluoromethyl | 55 | >99 |

| 4-Nitro | 0 | - |

Data synthesized from multiple sources. dntb.gov.uasci-hub.seresearchgate.net

Polymerization and Surface Modification Involving Aniline, Silicon, and Fluoride

The combination of aniline, silicon, and fluoride is also exploited in the development of advanced polymers and for the modification of surfaces to impart specific properties such as conductivity, hydrophobicity, and tailored reactivity.

Oxidative Polymerization of Aniline in the Presence of Fluoride Ions and Silicon-Based Substrates

The oxidative polymerization of aniline is a well-established method for producing polyaniline (PANI), a conductive polymer. The presence of fluoride ions and the use of silicon-based substrates during this process can significantly influence the reaction kinetics and the properties of the resulting polymer.

Studies have shown that the presence of fluoride ions during the oxidative polymerization of aniline can have a notable impact on the reaction. Fluoride ions have been observed to slow down the kinetics of the polymerization. researchgate.net Furthermore, the presence of fluoride ions or hexafluorosilicic acid can induce the formation of a nanofibrous morphology in the bulk polyaniline, in contrast to the granular structure typically obtained in their absence. researchgate.net

When the polymerization is carried out on silicon-based substrates, such as silicon wafers or silica nanoparticles, the substrate can act as a template, influencing the growth and morphology of the Paniline film. sci-hub.seresearchgate.netresearchgate.netresearchgate.net For instance, the oxidative graft polymerization of aniline has been successfully demonstrated on a Si(100) surface that was chemically modified to present aniline moieties as grafting points. dntb.gov.ua This approach leads to the formation of a covalently attached PANI layer on the silicon substrate. The synthesis of polyaniline-silicon dioxide composites via in-situ chemical oxidative polymerization is another common strategy to create hybrid materials with combined properties. mdpi.com

Pulsed Plasma Polymerization of Fluorinated Aniline and its Structural Implications on Substrates

Pulsed plasma polymerization is a solvent-free, room-temperature technique used to deposit ultra-thin, uniform, and pinhole-free polymer films onto a variety of substrates. mdpi.comsci-hub.se This method is particularly advantageous for creating highly cross-linked and strongly adherent coatings. mdpi.comsci-hub.se The use of a fluorinated aniline monomer, such as 3-fluoroaniline (B1664137), in this process allows for the deposition of fluorinated polyaniline films with unique properties.

Research into the pulsed plasma polymerization of 3-fluoroaniline has shown that the substitution of a fluorine atom on the aniline ring influences the structure of the resulting polymer. dntb.gov.ua Compared to plasma-polymerized aniline, the fluorinated counterpart tends to form a more linear polymer structure. dntb.gov.ua The discharge power and the plasma "on-time" are critical parameters that control the growth and the final structure of the polymer film. dntb.gov.ua

The structure of plasma-polymerized films is generally more complex and less regular than that of conventionally synthesized polymers, often featuring a high degree of branching and cross-linking. sci-hub.senih.gov The resulting films are typically amorphous and exhibit strong adhesion to the substrate. mdpi.comnih.gov The specific interactions at the film-substrate interface will depend on the nature of the substrate and the plasma conditions. For instance, the use of a polystyrenesulfonic acid-coated substrate can render the plasma-polymerized polyaniline electrically conductive. sci-hub.senih.govresearchgate.net The surface morphology of the deposited films can be characterized by techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), which often reveal continuous, albeit sometimes folded, surfaces. sci-hub.se

Advanced Synthetic Techniques and Methodological Innovations for Aniline-Silicon-Fluorine Systems

The construction of molecules containing aniline, silicon, and fluorine moieties has been significantly advanced by innovative synthetic strategies, primarily centered on the catalytic activation of inert carbon-fluorine (C–F) bonds. The high strength of the C–F bond presents a considerable challenge, but its transformation into a carbon-silicon (C–Si) bond is a thermodynamically favorable process, driven by the formation of an even stronger silicon-fluorine (Si–F) bond. nih.govresearchgate.net This principle underpins the development of novel defluorosilylation reactions.

One of the most significant recent advancements is the nickel-catalyzed ipso-silylation of aryl fluorides. This method facilitates the direct cleavage of an unactivated C–F bond on an aromatic ring and its replacement with a silyl group. researchgate.net A key innovation of this technique is its ability to proceed under mild conditions without the need for additional specialized ligands, which are often required in cross-coupling reactions. nih.govresearchgate.net The reaction is typically mediated by a silylboronate reagent, such as silylboronates (R₃SiBPin), in the presence of a base like potassium tert-butoxide (KOtBu) and a nickel catalyst. frontiersin.org This approach is notable for its wide substrate scope, accommodating various inert fluoroarenes. nih.gov While the nickel catalyst is crucial for the efficient transformation of aryl fluorides, related reactions involving more reactive alkyl fluorides have been shown to proceed even without a metal catalyst, relying on a highly nucleophilic silyl anion species. frontiersin.org

The general applicability of this nickel-catalyzed methodology allows for the transformation of fluoroarenes into valuable aryl silanes, which are versatile intermediates in organic synthesis. nih.govresearchgate.net The reaction conditions are mild, and the protocol has been successfully applied to substrates bearing more than one fluorine atom, where monosilylation can be achieved by carefully controlling the reaction stoichiometry. nih.gov

Table 1: Nickel-Catalyzed Defluorosilylation of Fluoroarenes This table presents representative examples of the nickel-catalyzed defluorosilylation of various fluoroarenes. The data is based on findings from studies on C–F bond activation. nih.govresearchgate.netfrontiersin.org

| Fluoroarene Substrate | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorobiphenyl | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 89 |

| 1-Fluoronaphthalene | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 81 |

| 2-Fluorobiphenyl | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 75 |

| 4-Fluoroanisole | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 70 |

| 1,4-Difluorobenzene | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 85 (monosilylation) |

| 3-Fluoropyridine | PhMe₂Si-BPin | Ni(COD)₂ / KOtBu | Cyclohexane/THF | 25 | 62 |

Methodological innovations have also emerged from the field of photochemistry. Photoinduced methods offer sustainable and mild protocols for the fluoroalkylation of aniline derivatives. acs.orgnih.gov One such strategy involves the formation of an electron donor-acceptor (EDA) complex between an aniline (the electron donor) and a fluoroalkylating agent like ethyl difluoroiodoacetate (the electron acceptor). acs.orgnih.gov Upon irradiation with visible light, this EDA complex can undergo a single electron transfer (SET) to generate a fluoroalkyl radical. This radical then reacts with the aniline to form the desired fluoroalkylated product. acs.org This approach is advantageous as it can operate without an external photocatalyst, relying on the intrinsic electronic properties of the reactants. nih.gov These photochemical techniques have proven effective for introducing difluoroalkyl motifs into a wide range of aniline structures. acs.org

Molecular and Electronic Structure Elucidation of Aniline Silicon Fluorine Compounds and Interactions

Spectroscopic Characterization Techniques

The elucidation of the molecular and electronic structures of aniline-silicon-fluorine compounds and their interactions relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into bonding, structural arrangement, electronic properties, and surface composition.

Infrared and Raman Vibrational Spectroscopy for Bond Analysis in Aniline-Fluoride-Silicon Systems

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules, which are sensitive to bond strength, symmetry, and the local chemical environment. In the context of aniline-silicon-fluorine systems, these methods are crucial for identifying the formation of new chemical bonds and characterizing the nature of the interactions between aniline (B41778) and a silicon substrate.

When aniline adsorbs on a silicon or silica (B1680970) surface, characteristic vibrational bands associated with the aniline molecule and the substrate are monitored for shifts, broadening, or the appearance of new peaks. For instance, the N-H stretching vibrations in aniline, typically found in the 3300-3500 cm⁻¹ region, can shift upon interaction with a silicon surface, indicating the formation of Si-N bonds or hydrogen bonding. Similarly, changes in the Si-O-Si stretching bands in silica (around 1000-1200 cm⁻¹) can provide evidence of surface modification. nih.gov

Raman spectroscopy is particularly effective for analyzing the organic moieties in hybrid silica materials and for studying silicon-based materials. nih.govirdg.org The prominent transverse optical (TO) mode of silicon at approximately 520 cm⁻¹ can be monitored to assess the state of the silicon substrate. irdg.org Theoretical calculations of Raman spectra for neutral aniline provide a baseline for identifying shifts and new modes upon surface interaction. researchgate.net

Table 1: Representative Vibrational Modes for Aniline-Silicon Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Aniline-Silicon Systems |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Indicates the state of the amine group; shifts suggest interaction with the silicon surface. |

| C-N Stretch | 1250 - 1350 | Changes can reflect alterations in the bond between the nitrogen and the phenyl ring upon surface binding. |

| Aromatic C=C Stretch | 1450 - 1600 | Provides information on the integrity of the aniline phenyl ring. |

| Si-N Stretch | 900 - 1000 | Direct evidence of covalent bond formation between aniline and the silicon substrate. |

| Si-O-Si Stretch | 1000 - 1200 | Changes in this band indicate modification of a silica surface. nih.gov |

| Si-C Stretch | 700 - 800 | Relevant if aniline derivatives with silicon-carbon bonds are used. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of compounds in solution and the solid state. For aniline-silicon-fluorine systems, multinuclear NMR experiments provide unambiguous evidence of connectivity and geometry.

¹H NMR: Provides information on the hydrogen environments. The chemical shifts of the aromatic and amine protons of aniline can be analyzed to understand the effects of substitution and interaction with silicon and fluorine.

¹³C NMR: Maps the carbon skeleton of the molecule. Calculated chemical shifts for halogenated anilines, when compared with experimental data, can confirm the substitution pattern on the aromatic ring. jmaterenvironsci.com For example, the carbon atom attached to the nitrogen (C-N) and other aromatic carbons will show distinct shifts.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally useful for studying fluorinated compounds. nih.govbiophysics.org The large chemical shift dispersion provides detailed information about the local electronic environment of the fluorine atoms. nih.govbiophysics.org In aniline-silicon-fluoride systems, ¹⁹F NMR can confirm the presence of Si-F bonds and characterize different fluorine environments, such as those in axial and equatorial positions in pentacoordinate silicon species. electronicsandbooks.com

²⁹Si NMR: Although less sensitive, ²⁹Si NMR provides direct information about the silicon environment. The chemical shift of ²⁹Si is highly sensitive to its coordination number and the electronegativity of its substituents. For example, a five-coordinate silicon in a [SiO₄F]⁻ unit exhibits a distinct chemical shift (around -147.5 ppm) compared to a four-coordinate tetrahedral silicon. nih.gov Spin-spin coupling between ¹⁹F and ²⁹Si (J-coupling) provides definitive evidence of a covalent Si-F bond, with coupling constants on the order of 165 Hz being observed. nih.gov

Table 2: Illustrative NMR Data for Silicon-Fluoride and Aniline Systems

| Nucleus | Compound/System | Typical Chemical Shift (δ, ppm) | J-Coupling (Hz) | Structural Information |

|---|---|---|---|---|

| ¹⁹F | Pentacoordinate RSiF₄⁻ | Varies | - | Spectroscopic equivalence of fluorine atoms suggests rapid intramolecular rearrangements. electronicsandbooks.com |

| ¹⁹F | (C₆H₅)₂SiF₃⁻ | Two distinct resonances at low temp. | - | Indicates axial and equatorial fluorine atoms in a trigonal-bipyramidal geometry. electronicsandbooks.com |

| ²⁹Si | [SiO₄F]⁻ unit in STF zeolite | -147.5 | ¹J(¹⁹F-²⁹Si) ≈ 165 | Confirms a five-coordinate silicon environment and a direct Si-F bond. nih.gov |

| ¹³C | p-Chloroaniline | 115 - 145 | - | Chemical shifts of aromatic carbons are sensitive to the halogen substituent. jmaterenvironsci.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. Aniline exhibits characteristic absorption bands in the UV region. The primary absorption bands are due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the nitrogen lone pair. researchgate.netresearchgate.net

The spectrum of aniline typically shows two prominent peaks in the UV region, corresponding to the S₀ → S₁ and S₀ → S₂ transitions. researchgate.net The position and intensity of these bands are sensitive to the chemical environment. When aniline interacts with a silicon surface or forms a complex, shifts in these absorption maxima (either to shorter wavelengths, a blue shift, or longer wavelengths, a red shift) can occur. These shifts provide information about changes in the electronic conjugation and the interaction of aniline's π-system with the silicon-fluoride moiety. researchgate.net

Table 3: Characteristic UV-Vis Absorption Bands for Aniline

| Transition | Typical Wavelength (λₘₐₓ) | Description |

|---|---|---|

| π → π* (S₀ → S₂) | ~220-240 nm | High-energy transition within the aromatic system. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements present on a material's surface. ipfdd.demdpi.com It is particularly well-suited for analyzing aniline-modified silicon surfaces.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can identify the elements present and their bonding environments.

Si 2p: The binding energy of the Si 2p photoelectron peak is highly indicative of its oxidation state. Elemental silicon, silicon suboxides (SiOₓ), and silicon dioxide (SiO₂) have distinct Si 2p binding energies. globalsino.comrsc.org The formation of Si-N or Si-C bonds upon aniline adsorption also leads to measurable chemical shifts in the Si 2p spectrum. nih.gov

N 1s: The N 1s peak confirms the presence of aniline on the surface. Its binding energy can distinguish between an amine nitrogen (-NH₂) and a nitrogen that has formed a covalent bond with silicon (Si-N). nih.govresearchgate.net

F 1s: The presence of a fluorine peak would confirm its incorporation onto the surface. The binding energy can help elucidate whether it is bonded to silicon or present in another form.

C 1s: The high-resolution C 1s spectrum can be deconvoluted to identify carbons from the aromatic ring and any potential adventitious carbon contamination. researchgate.net

Table 4: Representative XPS Binding Energies for Aniline-Silicon Systems

| Core Level | Element/Bond | Approximate Binding Energy (eV) | Significance |

|---|---|---|---|

| Si 2p | Elemental Si | ~99 | Indicates the silicon substrate. rsc.org |

| Si 2p | SiO₂ | ~103-104 | Indicates a native oxide layer on the silicon surface. globalsino.comresearchgate.net |

| Si 2p | Si-N | ~102.3 | Suggests the formation of a covalent bond between silicon and aniline's nitrogen. researchgate.net |

| N 1s | C-NH₂ | ~400 | Characteristic of the amine group in aniline. nih.govresearchgate.net |

| N 1s | Si-N | Higher binding energy than C-NH₂ | Indicates covalent attachment to the silicon surface. |

Electron Energy Loss Spectroscopy (EELS) for Vibrational Analysis of Adsorbed Aniline on Silicon Surfaces

Electron Energy Loss Spectroscopy (EELS) is a technique often performed in a transmission electron microscope (TEM) that analyzes the energy lost by electrons as they pass through a sample. While often used to study electronic properties and elemental composition (core-loss EELS), high-resolution EELS (HREELS) is a surface-sensitive technique that can probe the vibrational modes of adsorbed molecules.

HREELS can detect vibrational modes such as C-H, N-H, and Si-H stretches on a silicon surface. For aniline adsorbed on silicon, HREELS could identify the vibrational modes of the adsorbate, providing information on its orientation and bonding to the surface. For example, the Si-H stretch (around 2100 cm⁻¹) of a hydrogen-terminated silicon surface would be expected to diminish or disappear upon the formation of Si-N bonds with aniline. Core-loss EELS can also provide information on the oxidation state of silicon, complementing XPS data by distinguishing between Si, SiO, and SiO₂ through shifts in the Si L₂,₃ edge. globalsino.com

Table 5: Potential EELS Analysis for Aniline on Silicon

| Energy Loss Region | Mode | Significance |

|---|---|---|

| < 500 meV (HREELS) | Vibrational Modes (N-H, C-H, Si-N) | Provides information on the bonding and orientation of aniline on the silicon surface. |

Diffraction Methods for Solid-State Structural Determination

While spectroscopic methods excel at probing local bonding and electronic structure, X-ray diffraction (XRD) is the definitive technique for determining the long-range, three-dimensional arrangement of atoms in a crystalline solid. For a solid-state aniline-silicon-fluoride compound, single-crystal or powder XRD would be essential for a complete structural characterization.

The technique involves directing a beam of X-rays onto the sample and measuring the scattering angles and intensities of the diffracted beams. This diffraction pattern is a unique fingerprint of the material's crystal lattice.

Unit Cell Determination: XRD analysis determines the dimensions and angles of the unit cell, the basic repeating block of the crystal structure.

Atomic Positions: Through refinement of the diffraction data, the precise x, y, and z coordinates of each atom (Si, F, N, C) within the unit cell can be determined. nih.govmdpi.com

Bond Lengths and Angles: Once atomic positions are known, crucial structural parameters such as Si-F, Si-N, and Si-C bond lengths and the coordination geometry around the silicon center (e.g., tetrahedral vs. trigonal-bipyramidal) can be calculated with high precision. nih.gov

In studies of fluoride-containing zeolites, for instance, XRD has been used in conjunction with solid-state NMR to precisely determine the local structure of five-coordinate [SiO₄F]⁻ units, revealing Si-F bond distances of approximately 1.744 Å. nih.gov Such a combined approach is powerful, as NMR provides local detail that can help refine the interpretation of the averaged structural information from XRD, especially in cases of atomic disorder. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) Studies for Crystalline Aniline-Fluorine Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise atomic and molecular structure of crystalline compounds. For aniline-fluorine derivatives, SC-XRD studies provide critical insights into bond lengths, angles, and the supramolecular architecture governed by intermolecular interactions.

A study on the compound 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), a derivative of 4-fluoroaniline, confirmed its structure using the SC-XRD technique. bohrium.com The analysis revealed the presence of two crystallographically distinct molecules within the asymmetric unit. bohrium.com In these two forms, the fluorobenzene (B45895) ring is oriented at significantly different dihedral angles—76.09 (9)° and 23.7 (2)°—with respect to the acetamide (B32628) part of the molecule. bohrium.com This structural variance highlights the conformational flexibility of the molecule. The crystal packing of BFAOB is stabilized by a network of strong hydrogen bonds, including N–H⋯O and O–H⋯O interactions, supplemented by weaker C-H⋯O bonds. bohrium.com These interactions create infinite one-dimensional chains within the crystal lattice. bohrium.com

Further visualization of the intermolecular forces through Hirshfeld surface analysis helps in understanding the non-covalent interactions that dictate the crystal packing. bohrium.com In similar fluorinated aromatic structures, such as 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, analysis shows that F⋯H/H⋯F interactions can account for the largest contribution to surface contacts (35.6%), followed by O⋯H/H⋯O (17.8%) and H⋯H (12.7%) interactions, demonstrating the significant role of fluorine in directing the solid-state assembly. researchgate.netnih.gov

The crystallographic data obtained from such studies are fundamental for understanding the structure-property relationships in these materials.

Table 1: Representative Crystallographic Data for a Fluorinated Aromatic Amine Derivative

Data based on the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, a compound with structural similarities to aniline-fluorine derivatives. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₀F₄N₂O₂ |

| Formula Weight | 278.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8588 (1) |

| b (Å) | 10.7797 (2) |

| c (Å) | 15.7707 (2) |

| β (°) | 91.251 (1) |

| Volume (ų) | 1165.74 (3) |

| Z | 4 |

| Temperature (K) | 106 |

Microscopic and Surface Characterization of Aniline-Silicon-Fluorine Interfaces

Scanning Electron Microscopy (SEM) for Morphological and Topographical Examination of Modified Surfaces

For instance, SEM has been employed to characterize polyaniline (PANI)-aniline modified silicon dioxide (ANSiO2) composites. researchgate.net The resulting images provide direct visual evidence of the composite's morphology, showing the distribution and structure of the polyaniline shell on the silica nanoparticles. researchgate.net By comparing the SEM images of unmodified silicon dioxide with the modified versions, researchers can assess the effectiveness of the surface treatment. The analyses can highlight changes from a smooth, relatively featureless surface to one that is rougher and coated with polymer particles. researchgate.netresearchgate.net

The morphological details obtained from SEM are crucial for understanding the performance of these modified surfaces in various applications. For example, in the development of anti-corrosion coatings, SEM images can confirm the formation of a uniform and defect-free composite layer on a substrate, which is critical for effective barrier protection. researchgate.net The technique allows for the observation of how different preparation conditions affect the final surface structure, guiding the optimization of the material synthesis process.

Table 2: SEM Observations of Aniline-Modified Silicon Dioxide Surfaces

Summary of typical morphological features observed in SEM studies of silicon dioxide surfaces modified with aniline and polyaniline composites. researchgate.netresearchgate.net

| Sample | Observed Morphological and Topographical Features |

|---|---|

| Unmodified SiO₂ | Generally smooth surface with some particle agglomeration. |

| Aniline-Modified SiO₂ (ANSiO₂) | Increased surface roughness; presence of distinct particles or coating on the SiO₂ core. |

| Polyaniline/ANSiO₂ Composite | Formation of a core-shell structure with PANI encapsulating the SiO₂ particles; surface topography is dominated by the polymer morphology. |

Scanning Tunneling Microscopy (STM) for Atomic-Level Resolution of Aniline Adsorbates on Silicon

Scanning Tunneling Microscopy (STM) provides unparalleled real-space imaging of surfaces with atomic resolution, making it a powerful technique for studying the adsorption behavior of molecules on conductive substrates. The interaction of aniline with silicon surfaces has been examined in detail using STM, revealing specific adsorption sites and electronic structures.

Studies on the adsorption of aniline on a Si(111)7x7 surface show that aniline molecules appear as bright, ring-like features in STM images under negative sample bias. researchgate.net These investigations have determined that aniline molecules preferentially adsorb on the center adatom sites of the silicon surface. researchgate.net The orientation of the adsorbed molecule is also discernible, with the amino group (-NH₂) pointing towards a rest atom site on the silicon lattice. researchgate.net

Furthermore, STM studies have highlighted differences in the reactivity of the various atomic sites on the Si(111)7x7 surface. The center adatom sites are observed to be more reactive towards aniline than the corner adatom sites. researchgate.net As the exposure of the silicon surface to aniline increases, the formation of aniline chains can be observed. researchgate.net Analysis of STM images taken at different bias voltages indicates that these aniline chains possess an electronic structure that is distinct from that of singly adsorbed aniline molecules. researchgate.net This suggests a form of association or interaction between adjacent aniline molecules on the silicon surface. researchgate.net These atomic-level insights are fundamental to understanding the initial stages of organic film growth and interface formation on silicon substrates.

Table 3: STM Research Findings for Aniline Adsorption on Si(111)7x7

Key findings from STM studies detailing the interaction and arrangement of aniline molecules on a silicon surface. researchgate.net

| Finding | Detailed Observation |

|---|---|

| Molecular Appearance | Aniline molecules are observed as bright, ring-like features in STM images. |

| Preferred Adsorption Site | Molecules preferentially adsorb on the center adatom sites of the Si(111)7x7 surface. |

| Adsorption Reactivity | Center adatom sites are more reactive towards aniline than corner adatom sites. |

| Molecular Orientation | The amino group of the aniline molecule is oriented towards a rest atom site. |

| High-Coverage Behavior | With increasing exposure, aniline molecules form chains on the surface. |

| Electronic Structure | Aniline chains exhibit a different electronic structure compared to isolated, singly adsorbed molecules. |

Mechanistic Investigations of Aniline Silicon Fluorine Reactivity and Intermolecular Interactions

Interactions of Aniline (B41778) with Fluoridated Silicon Surfaces and Silicon-Fluorine Species

The interaction of aniline with silicon-based materials, particularly those with fluoridated surfaces, is a complex process governed by a combination of physisorption, chemisorption, and specific intermolecular forces. These interactions are fundamental in fields ranging from surface chemistry and materials science to catalysis, where aniline may act as a reactant, a molecular probe, or an inhibitor.

The adsorption of aniline onto silica (B1680970) (SiO₂) and related surfaces involves a nuanced interplay of forces. On standard silica surfaces, aniline adsorption is primarily limited to physisorption, a weaker form of interaction. nih.gov However, the introduction of fluorine to the silicon surface dramatically alters its properties and the potential for stronger, more specific interactions like hydrogen bonding.

The primary hydrogen bonding mechanism anticipated between aniline and a fluoridated silicon surface is the interaction between the N-H group of aniline and surface fluorine atoms (N-H···F). The capacity of covalently bound fluorine to act as a hydrogen bond acceptor, while debated, has been clearly demonstrated in model systems. nih.gov For instance, studies on 4-anilino-5-fluoroquinazoline scaffolds, where the aniline N-H proton is held in close proximity to a fluorine atom, show a clear through-space interaction observable via NMR spectroscopy, confirming the existence of a weak N-H···F hydrogen bond. nih.govnih.gov The strength of this bond can be modulated by the electronic properties of substituents on the aniline ring; electron-withdrawing groups increase the acidity of the N-H proton, leading to stronger hydrogen bonding. nih.gov

On a fluoridated silica surface, terminal Si-F bonds would present fluorine atoms capable of acting as hydrogen bond acceptors for the N-H protons of approaching aniline molecules. This N-H···F interaction is a key component of the chemisorption mechanism. A secondary, though potentially weaker, interaction involves the silicon-fluorine bond acting as a receptor for a hydrogen bond from the aniline, represented as Si-F···H-N.

Computational studies using density functional theory (DFT) have confirmed that aniline can selectively adsorb on certain surfaces, forming stable configurations. nih.govtue.nl While these studies often focus on metallic or pure oxide surfaces, the principles of orbital interaction and electrostatic attraction are transferable. On a fluoridated surface, the high electronegativity of fluorine would create a dipole in the Si-F bond, making the fluorine atom an attractive site for the electropositive N-H proton of aniline.

Table 1: Key Hydrogen Bonding Interactions in Aniline-Fluoridated Silicon Systems

| Interaction Type | Description | Key Moieties Involved | Significance |

|---|---|---|---|

| N-H···F | Hydrogen bond where the aniline N-H group acts as the donor and a surface fluorine atom acts as the acceptor. | Aniline: -NH₂ Surface: Si-F | Primary mechanism for chemisorption and surface recognition. Strength is influenced by aniline substituents. nih.gov |

| Si-F···H-N | Hydrogen bond where the surface Si-F group acts as the acceptor and the aniline N-H group acts as the donor. | Aniline: -NH₂ Surface: Si-F | Contributes to the overall adsorption energy and orientation of the aniline molecule on the surface. |

The surfaces of silica-based materials like porous glass are not uniform and are typically populated with hydroxyl groups, specifically silanol (B1196071) (Si-OH) groups. sif.it These groups are critical to surface reactivity and adsorption phenomena. On non-fluoridated silica, these silanol groups are primary sites for hydrogen bonding with adsorbate molecules like aniline.

In substrates such as borosilicate glass, boron-hydroxyl (B-OH) groups may also be present on the surface. These groups are analogous to silanol groups and function as active sites for adsorption. Like Si-OH groups, B-OH groups can act as hydrogen bond donors, interacting with the electron-rich nitrogen atom of aniline. The presence of these varied hydroxyl groups, alongside fluorine sites, creates a chemically complex surface where the adsorption behavior of aniline is dictated by the relative density and accessibility of each type of site.

Lewis Acid Catalysis in Aniline-Fluorine-Containing Systems and Silicon-Related Processes

Lewis acids play a critical role in a vast array of chemical reactions by accepting an electron pair, thereby activating substrates toward nucleophilic attack. In the context of aniline-fluorine-silicon systems, Lewis acid catalysis can influence reactions in several ways.

While common silanes exhibit only moderate Lewis acidity, their electron-accepting capability can be dramatically enhanced by attaching highly electron-withdrawing ligands to the silicon atom. nih.gov For example, bis(perhalocatecholato)silanes are considered "Lewis superacids" and rank among the strongest known neutral Lewis acids, as measured by their fluoride (B91410) ion affinity (FIA). nih.gov This extreme Lewis acidity allows them to activate even very weak Lewis bases.

In fluorination reactions, Lewis acids are often employed as catalysts. For instance, strong Lewis acids such as antimony pentachloride (SbCl₅) have been shown to be highly effective catalysts for the liquid-phase fluorination of organic molecules using hydrogen fluoride (HF). researchgate.net The Lewis acid is believed to form a complex with HF, creating a more potent fluorinating agent. researchgate.net

In a system containing aniline, a silicon species, and a fluorine source, a silicon-based Lewis acid could function in several capacities:

Activation of a Fluorinating Agent: A Lewis acidic silicon center could coordinate with a fluoride source (like HF), increasing its electrophilicity and promoting the fluorination of a substrate.

Coordination with Aniline: The Lewis acid could interact with the lone pair of electrons on the nitrogen atom of aniline. This coordination would withdraw electron density from the aromatic ring, potentially activating it towards certain reactions or altering the directing effects of the amino group.

Activation of a Si-F Bond: If a silyl (B83357) fluoride is present, a strong Lewis acid could coordinate to the fluorine atom, weakening the Si-F bond and making the silicon atom more susceptible to nucleophilic attack.

The development of highly Lewis acidic, neutral silanes has expanded the catalytic portfolio of silicon, enabling it to catalyze reactions such as deoxygenations and carbonyl-olefin metathesis, demonstrating the potential for silicon-based Lewis acids to mediate complex transformations. nih.gov

Coordination Chemistry and Transition State Analysis

The reactivity of sulfonimidoyl fluorides with anilines is significantly influenced by the presence of Lewis acids, with calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) being particularly effective. semanticscholar.orgresearchgate.netnih.gov Mechanistic studies, combining experimental data and computational analysis, reveal a crucial role for the Ca²⁺ ion in activating the sulfur-fluorine bond towards nucleophilic attack by aniline. acs.orgacs.orgnih.gov

Upon introduction of the sulfonimidoyl fluoride to the calcium salt, the Ca²⁺ ion coordinates with the substrate. acs.org This interaction is highly favorable; computational models show that the coordination of Ca(NTf₂)₂ to the sulfonimidoyl fluoride is 4.9 kcal/mol more favorable in Gibbs free energy than its coordination to two solvent molecules (mimicking t-amyl alcohol). acs.org The coordination occurs through a sulfonyl oxygen atom and a carbonyl oxygen atom on the sulfonimidoyl fluoride, resulting in the formation of a stable six-membered chelate ring. acs.orgnih.gov This chelation mode is distinct from the activation of sulfonyl fluorides (RSO₂F), where no such chelation is observed. acs.orgnih.gov

The subsequent reaction with aniline proceeds through an Sₙ2-like transition state. semanticscholar.orgnih.govorganic-chemistry.org In this transition state, the incoming aniline nitrogen atom attacks the sulfur(VI) center, while the leaving fluoride ion coordinates with the Ca²⁺ ion. semanticscholar.orgnih.gov This coordination to the calcium center facilitates the departure of the fluoride. acs.org The geometry of this transition state involves an elongation of the Ca-O bonds of the calcium triflimide (from 2.39 Å in the initial complex to 2.46 Å in the transition state) to accommodate the incoming fluoride ion. acs.orgnih.gov

The choice of Lewis acid is critical for the reaction's success, as demonstrated by screening various catalysts. While Ca(NTf₂)₂ provides nearly quantitative yield, other Lewis acids show significantly lower efficacy under the same conditions.

| Entry | Lewis Acid | Solvent | Yield (%) |

|---|---|---|---|

| 1 | none | t-amylOH | nr |

| 2 | Ca(NTf₂)₂ | t-amylOH | >99 |

| 3 | Ca(OTf)₂ | t-amylOH | 10 |

| 4 | Mg(NTf₂)₂ | t-amylOH | 50 |

| 5 | Ba(NTf₂)₂ | t-amylOH | 72 |

| 6 | Li(NTf₂) | t-amylOH | 13 |

| 7 | Zn(NTf₂)₂ | t-amylOH | 3 |

| 8 | B(C₆F₅)₃ | t-amylOH | 3 |

Reaction conditions: sulfonimidoyl fluoride (1 equiv), aniline (2 equiv), Lewis acid (1 equiv), t-amylOH (0.2 M), 80 °C, 5 h. Yield determined by HPLC. nr = no reaction. Data sourced from Organic Letters, 2023, 25, 5666-5670. acs.org

Advanced Research Applications and Materials Science Aspects

Applications in Molecular Devices and Surface Functionalization

The ability to precisely control the functionalization of silicon surfaces is a cornerstone of modern electronics and sensor technology. Aniline (B41778) and its derivatives, in conjunction with fluorine-containing silicon compounds, offer a versatile platform for tailoring the chemical and electronic properties of silicon substrates.

The functionalization of silicon surfaces with organic molecules like aniline is a critical step in the development of molecular-scale electronic devices. Research has shown that aromatic amines, including aniline, can be chemisorbed onto silicon surfaces, forming stable Si-N linkages. acs.org The adsorption of aniline on a Si(100) surface can increase the surface energy gap by 154.4 kJ/mol, demonstrating a significant alteration of the electronic properties of the silicon substrate. acs.org This controlled modification allows for the retention of the aromatic functionality of the aniline molecule, which is crucial for subsequent chemical transformations or for imparting specific electronic characteristics to the surface. acs.org

The reactivity of these functionalized surfaces can be further tuned by considering the basicity of the amine. For instance, density functional theory calculations have predicted that the nucleophilic character of the nitrogen lone pair in adsorbed aniline on Si(100) is different from that of more basic amines like ethylamine. nih.gov This difference in reactivity, influenced by both the amine and the underlying semiconductor (with germanium surfaces showing more favorable proton attachment energies than silicon), allows for a fine-tuning of the surface's chemical behavior. nih.gov Such control is essential for the step-by-step assembly of molecular devices where specific reaction sequences are required.

| Amine | Substrate | Thermodynamic Change (kJ/mol) relative to Aniline on Si(100) |

|---|---|---|

| Aniline | Si(100) | 0 |

| Ethylamine | Si(100) | -34.9 |

| Aniline | Ge(100) | -28.9 |

| Ethylamine | Ge(100) | -62.8 |

The incorporation of aniline and fluorine into silicon-based polymers can lead to materials with significantly enhanced performance characteristics, particularly in protective coatings. For example, aniline tetramer decorated fluoroacrylate polymers have demonstrated exceptional corrosion resistance. researchgate.net When applied to carbon steel, these coatings exhibited a substantial decrease in corrosion current density from 0.25 μA cm⁻² to 0.0067 μA cm⁻² and a dramatic increase in impedance from 1.17 × 10⁵ Ω cm² to 214.15 × 10⁵ Ω cm². researchgate.net This remarkable improvement in anti-corrosion performance is attributed to the presence of the electroactive aniline tetramer within the fluoropolymer matrix. researchgate.net

Furthermore, the modification of material surfaces with fluorine-containing groups can alter their chemical and physical properties. The reaction of fluorinated amines, such as p-fluoroaniline, with chlorinated silicon surfaces has been investigated as a method to create controlled, fluorine-containing monolayers. acs.org While the reaction with p-fluoroaniline can be challenging and may lead to surface oxidation, it highlights the potential for tuning surface properties through the careful selection of fluorinated aniline derivatives and reaction conditions. acs.org

Materials for Ion Adsorption and Separation

The unique chemical affinities of aniline and silicon-fluoride compounds are being harnessed to create novel materials for environmental remediation and chemical sensing, particularly for the removal and detection of anions.

Excess fluoride (B91410) in drinking water is a significant health concern, and materials capable of its selective removal are in high demand. Polyaniline, with its abundance of amine and imine functionalities, is an excellent candidate for ion exchange processes. nih.gov When polyaniline is polymerized in situ on the surface of natural fibers like sisal, the resulting composite material shows a significant capacity for fluoride removal from water. nih.gov The modification introduces benzoid and quinoid structures to the sisal fiber surface, enhancing its thermal stability and providing active sites for fluoride adsorption. nih.gov

In a similar vein, polyaniline-modified electrode reactors have been developed for the electrically controlled removal of fluoride. nih.gov In these systems, the uptake and release of fluoride can be modulated by applying an electrical potential to the polyaniline film. nih.gov This approach allows for a rapid and reversible defluoridation process, with a maximum fluoride removal capacity of over 20 mg/g. nih.gov The process is highly efficient, reaching equilibrium within 10 minutes, and the polyaniline films can be regenerated and reused over multiple cycles. nih.gov

| Initial Fluoride Concentration (mg/L) | Breakthrough Capacity (mg/g) |

|---|---|

| 5 | 20.08 |

| 10 | 19.24 |

The strong affinity between silicon and fluoride is a key principle in the design of chemosensors for fluoride anion detection. researchgate.net Many of these sensors operate on a reaction-based mechanism where the fluoride anion cleaves a Si-O or Si-C bond, leading to a detectable colorimetric or fluorescent response. acs.org Silyl (B83357) ether-functionalized compounds, for instance, undergo hydrolysis in the presence of fluoride, which can be coupled to a chromogenic or fluorogenic event. researchgate.net

While direct involvement of an aniline moiety in the recognition event is less common, aniline derivatives can form part of the chromophore that is released or altered upon fluoride-induced desilylation. The design of these systems often involves solubilizing the probe in micelles to function in aqueous environments. researchgate.netacs.org The selective interaction is driven by the high stability of the Si-F bond that is formed. acs.org This principle allows for the development of highly selective and sensitive probes for fluoride detection in various media. researchgate.net

Radiopharmaceutical Development and Imaging Probes

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging has been significantly advanced by the use of silicon-fluoride acceptor (SiFA) chemistry. This approach allows for the efficient labeling of biomolecules with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F).

The SiFA methodology is based on the isotopic exchange of a non-radioactive fluorine atom on a silicon core with radioactive ¹⁸F. nih.govnih.gov This exchange reaction is remarkably efficient and can be performed under mild conditions, making it suitable for labeling sensitive biomolecules like peptides and proteins. youtube.com The resulting ¹⁸F-labeled SiFA-containing molecules are stable in vivo and can be used to image a wide range of biological targets. mdpi.comnih.gov

A variety of ¹⁸F-labeled aniline and anilinoquinazoline (B1252766) derivatives have been synthesized for PET imaging of receptor tyrosine kinases, which are important targets in cancer therapy. researchgate.net The radiosynthesis of these probes often involves a multi-step process, culminating in the introduction of ¹⁸F. The development of novel ¹⁸F-labeled small molecule probes continues to be an active area of research, with applications in imaging neuroinflammation and various cancers. nih.govnih.govmdpi.com The favorable properties of ¹⁸F, including its 109.7-minute half-life and low positron energy, make it an ideal radionuclide for high-resolution PET imaging. nih.govmdpi.com

| Property | Value |

|---|---|

| Half-life | 109.7 minutes |

| Positron Energy (Mean) | 250 keV |

| Decay Mode | Positron Emission (β+) |

The SiFA technology represents a significant step forward in radiopharmaceutical chemistry, offering a more straightforward and accessible method for ¹⁸F-labeling compared to traditional carbon-¹⁸F bond formation. nih.govnih.gov This has opened up new avenues for the development of PET tracers for a wide range of diseases.

Mechanisms of Rapid Si-¹⁸F Bond Formation in Aniline-Conjugated Radiopharmaceutical Systems

The rapid and efficient formation of the silicon-¹⁸F bond in SiFA-based radiopharmaceuticals is driven by fundamental chemical principles. The primary driving force is the high affinity between silicon and fluorine, which results in a strong and thermodynamically stable Si-F bond with a bond energy of approximately 565 kJ mol⁻¹. nih.gov This is significantly higher than the bond energy of a typical C-F bond (around 485 kJ mol⁻¹). nih.gov

The mechanism for incorporating the ¹⁸F isotope is predominantly through isotopic exchange (IE). researchgate.netnih.gov In this process, a precursor molecule already containing a stable ¹⁹F atom bonded to the silicon core is mixed with a solution containing radioactive [¹⁸F]fluoride ions. The radioisotope then exchanges places with the non-radioactive isotope.

The kinetics of this exchange are remarkably fast, particularly in solvents like acetonitrile (B52724). nih.gov Theoretical calculations suggest that in the gas phase, the formation of organofluorosiliconates is highly favorable. nih.gov While the Lewis basicity of the fluoride anion is diminished in acetonitrile compared to the gas phase, the equilibrium is still reached very rapidly. nih.gov This leads to the near-irreversible formation of the [¹⁸F]SiFA species, a consequence of the stoichiometric leverage where a small amount of the high-molar-activity [¹⁸F]fluoride is exchanged with the bulk ¹⁹F-precursor. nih.gov This efficient process allows the labeling reaction to proceed to high yields in minutes at room temperature, making it a highly practical method for radiopharmaceutical production. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties of Fluorine-Substituted Aniline Derivatives

Fluorine-substituted aniline derivatives are recognized as promising candidates for applications in nonlinear optics (NLO). researchgate.netbohrium.com The NLO response in these organic molecules is fundamentally linked to the phenomenon of intramolecular charge transfer (ICT), which occurs within a π-conjugated system featuring electron-donating and electron-accepting groups. researchgate.netnih.gov The aniline moiety typically serves as the electron donor, while various substituents can act as acceptors, creating a "push-pull" electronic structure that is crucial for NLO activity. bohrium.com

Theoretical investigations using methods like second-order Møller-Plesset perturbation theory (MP2) help to elucidate these structure-property relationships. mq.edu.au Studies on a series of substituted anilines and N,N-dimethylanilines have shown that the first-order hyperpolarizability generally increases with stronger donor groups (like N,N-dimethyl), stronger acceptor groups (like a vinyl nitro group), and an extended conjugation length. mq.edu.au Fluorine, as a highly electronegative substituent, can fine-tune the electronic characteristics of the molecule, thereby influencing the ICT process and optimizing the NLO response for applications in optoelectronics and telecommunications. researchgate.net

| Factor Influencing NLO Properties | Effect on First-Order Hyperpolarizability (β) | Source |

|---|---|---|

| Donor Group Strength | Increases with stronger donors (e.g., N(CH₃)₂ vs. NH₂) | mq.edu.au |

| Acceptor Group Strength | Increases with stronger acceptors (e.g., NO₂) | mq.edu.au |

| Conjugation Length | Increases with longer π-conjugated systems | mq.edu.au |

| Substituent Pattern | Specific substitution patterns (e.g., fluorine and dimethylamine (B145610) on pernigraniline) can lead to high NLO values | researchgate.net |

| Underlying Mechanism | Intramolecular Charge Transfer (ICT) within a donor-π-acceptor framework | researchgate.netnih.gov |

Theoretical and Computational Chemistry of Aniline Silicon Fluorine Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular properties of aniline-based systems due to its favorable balance of accuracy and computational cost. samipubco.com It allows for detailed analysis of both ground-state and excited-state properties, providing a theoretical framework for understanding and predicting the behavior of complex aniline-silicon-fluorine molecules.

A crucial application of computational chemistry is the prediction of electronic spectra, which can be directly compared with experimental results from techniques like UV-Visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states. bhu.ac.inresearchgate.net This method allows for the simulation of UV-Vis spectra by identifying the energies of vertical electronic transitions from the ground state to various excited states.

Theoretical studies on fluorinated aniline (B41778) derivatives have demonstrated excellent agreement between TD-DFT calculations and experimental spectroscopic data. bohrium.com By computing the energies for the lowest singlet electronic transitions, researchers can predict the maximum absorption wavelengths (λmax). The close correlation between the calculated and observed spectra serves to validate the chosen computational model and provides a deeper understanding of the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.

Table 1: Illustrative Comparison of Calculated (TD-DFT) and Experimental (UV-Vis) Absorption Maxima (λmax) for a Hypothetical Aniline-Silyl Fluoride (B91410) Derivative

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 310 | 315 | 0.45 |

| S0 → S2 | 275 | 280 | 0.12 |

| S0 → S3 | 240 | 242 | 0.68 |

Note: This table is a representative example based on typical findings in the literature for similar molecular systems.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. emerginginvestigators.org

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Series of Substituted Phenylaminosiloanes

| Compound | Substituent (on Aniline Ring) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Implied Reactivity |

| 1 | -H | -5.89 | -0.95 | 4.94 | Low |

| 2 | -F (para) | -6.05 | -1.15 | 4.90 | Lower |

| 3 | -NO2 (para) | -6.54 | -2.85 | 3.69 | High |

| 4 | -CH3 (para) | -5.71 | -0.90 | 4.81 | Higher |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the effect of substituents on electronic properties.

Molecules with significant charge separation and high polarizability often exhibit nonlinear optical (NLO) properties, which are valuable for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure. DFT calculations provide a robust method for predicting NLO properties, such as the first hyperpolarizability (β), by analyzing the molecule's response to an external electric field. jmcs.org.mx

Aniline-based systems often feature a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon electronic excitation—a key requirement for a large NLO response. jmcs.org.mx The aniline group typically acts as the electron donor. The incorporation of silicon and fluorine atoms can enhance these properties. Fluorine, as a strong electron-withdrawing group, can increase the acceptor strength of a conjugated system, leading to a smaller HOMO-LUMO gap and a more significant ICT character. jmcs.org.mx Theoretical studies have confirmed that fluorination of aniline derivatives can lead to improved NLO properties. bohrium.com Calculations of the dipole moment (μ) and hyperpolarizability (β) allow for the rational design of new materials with optimized NLO performance. jmcs.org.mx

Quantum Mechanical and Molecular Dynamics Simulations

While DFT is excellent for ground-state properties, understanding chemical reactions and dynamic interactions requires more advanced computational techniques. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are used to explore reaction mechanisms and the complex landscape of intermolecular forces.

Understanding how aniline derivatives react with silicon fluoride compounds is crucial for controlling synthetic outcomes. Quantum mechanical calculations can map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS) that connect them. The energy of the transition state determines the activation energy (Ea) of the reaction, which governs the reaction rate.

For instance, in the silylation of aniline with a fluorosilane, QM calculations can distinguish between different possible mechanisms, such as concerted or stepwise pathways. By calculating the energies of all relevant species, a detailed reaction profile can be constructed. Computational studies on related systems, such as the interaction of fluorine with silicon surfaces, have shown that high reaction barriers can explain slow reaction rates observed experimentally. researchgate.net Ab-initio molecular dynamics (AIMD) can further be used to simulate the trajectory of atoms as they move from the transition state, which is particularly useful for identifying complex phenomena like post-transition state bifurcations where a single transition state leads to multiple products. digitellinc.com

Table 3: Hypothetical Calculated Activation Energies (Ea) for Competing Pathways in the Reaction of Aniline with SiH3F

| Reaction Pathway | Description | Transition State | Calculated Ea (kcal/mol) |

| A | Concerted SN2-Si Mechanism | [C6H5NH2···SiH3···F]‡ | 25.4 |

| B | Stepwise (Addition-Elimination) | [C6H5NH2-SiH3F]‡ (Addition TS) | 18.7 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

Non-covalent interactions dictate the supramolecular chemistry, crystal packing, and bulk properties of materials. In aniline-silicon-fluorine systems, several types of weak interactions are at play.

Hydrogen Bonding : The N-H group of aniline can act as a hydrogen bond donor. While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.gov However, computational and experimental studies on specific fluorinated anilino scaffolds have confirmed the existence of intramolecular N-H···F hydrogen bonds. nih.govucla.edu The strength of this interaction can be modulated by the electronic properties of other substituents on the aromatic rings. nih.govconsensus.app

π-π Stacking : The aromatic rings of aniline moieties can interact through π-π stacking. These dispersion-driven interactions are important in determining the solid-state structure and properties of materials. DFT calculations, particularly those that include corrections for dispersion forces (e.g., DFT-D), are essential for accurately modeling these interactions.

Table 4: Summary of Key Intermolecular Interactions in Aniline-Silicon-Fluorine Systems

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Calculated Energy (kcal/mol) |

| N-H···F Hydrogen Bond | Aniline N-H | Fluorine | 0.5 - 2.0 |

| C-H···F Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine | 0.3 - 1.5 |

| π-π Stacking | Aniline Ring | Aniline Ring | 1.0 - 3.5 |

Conformational Analysis and Chirality Studies in Aniline-Silicon-Fluorine Analogs

The theoretical and computational examination of molecules containing aniline, silicon, and fluorine offers a rich landscape for exploring complex stereochemical landscapes. The interplay between the bulky, electron-rich aniline group, the stereoelectronically influential silicon atom, and the highly electronegative fluorine atom gives rise to unique conformational preferences and potential for chirality. Computational methods are indispensable tools for elucidating the three-dimensional structures and energetic properties of these complex systems. wiley.com

Conformational analysis of aniline-silicon-fluorine analogs focuses on identifying the stable arrangements of atoms in three-dimensional space and the energy barriers that separate them. These arrangements, or conformers, can have significantly different physical, chemical, and biological properties. The presence of the silicon-fluorine bond introduces specific stereoelectronic effects, such as the gauche effect, which can influence conformational preferences. For instance, studies on 3-fluorosilinanes have shown a preference for a conformation where the fluorine atom is oriented equatorially, a preference thought to be controlled by sterics and hyperconjugative stabilization. chemrxiv.org

The introduction of a chiral center, often at the silicon atom, imparts chirality to the molecule, meaning it is non-superimposable on its mirror image. Such chiral organosilicon compounds are of growing interest in various fields, including materials science and medicinal chemistry. rsc.orgresearchgate.net The synthesis and study of these molecules often involve advanced computational techniques to predict and understand their chiroptical properties. mdpi.com

Detailed research findings from computational studies, such as Density Functional Theory (DFT) calculations, provide insights into the potential energy surfaces of these molecules. By mapping these surfaces, researchers can identify the lowest energy conformers and the transition states that connect them. This information is crucial for understanding the dynamic behavior of these molecules in solution.

Below is an illustrative data table summarizing hypothetical conformational analysis data for a generic chiral aniline-silicon-fluorine analog, showcasing the types of parameters typically investigated in computational studies.

Interactive Data Table: Conformational Analysis of a Hypothetical Chiral (Anilinomethyl)fluorosilane

| Conformer | Dihedral Angle (N-C-Si-F) (°) | Relative Energy (kcal/mol) | Key Non-bonded Interactions |

| Anti | 180 | 0.00 | Sterically most favorable |

| Gauche (+) | 60 | 1.25 | Potential for stabilizing hyperconjugative interactions |

| Gauche (-) | -60 | 1.25 | Potential for stabilizing hyperconjugative interactions |

| Eclipsed | 0 | 5.50 | High steric repulsion |

Chirality in aniline-silicon-fluorine systems can arise from a stereogenic silicon center, where the silicon atom is bonded to four different substituents. The synthesis of enantiomerically pure forms of such compounds is a significant challenge and often relies on transition metal-catalyzed stereoselective C–H activation and silylation. rsc.org The presence of fluorine can significantly influence the metabolic stability and binding affinity of chiral molecules, a principle widely applied in drug design. ucj.org.ua

Computational studies are also pivotal in predicting the chiroptical properties of these molecules, such as their specific rotation and circular dichroism spectra. These predictions are essential for correlating the experimentally observed properties with the absolute configuration of the chiral centers. mdpi.com

Further research in this area would benefit from a synergistic approach combining high-level computational modeling with experimental validation to fully characterize the conformational landscapes and chiroptical properties of novel aniline-silicon-fluorine compounds.

Future Research Directions and Unaddressed Challenges in Aniline Silicon Fluorine Chemistry

Exploration of Novel Aniline-Silicon-Fluorine Compound Classes and Their Unique Reactivities

The exploration of new classes of aniline-silicon-fluorine compounds is a fundamental first step. Future research will likely focus on the synthesis and characterization of molecules where aniline (B41778) moieties are covalently bonded to a silicon center that also bears one or more fluorine atoms. The reactivity of these compounds is anticipated to be unique, stemming from the interplay of the electron-donating aniline group, the Lewis acidic silicon center, and the highly electronegative fluorine atom.

Key research areas will likely include:

Hypervalent Silicon Species: The propensity of silicon to form hypervalent complexes, particularly with electronegative substituents like fluorine, could be exploited to generate novel pentacoordinate or hexacoordinate silicon species with aniline ligands. The stability and reactivity of these compounds would be of significant interest.

Silylium (B1239981) Ion Chemistry: The generation of silylium ions (R3Si+) from aniline-silicon-fluorine precursors could open new avenues in catalysis. The electronic properties of the aniline substituent would undoubtedly influence the stability and reactivity of these highly electrophilic species.

Aniline-Functionalized Silanes: The development of novel aniline-functionalized organofluorosilanes could lead to new building blocks for organic synthesis and materials science. The reactivity of the Si-F bond in these molecules, influenced by the electronic effects of the aniline ring, will be a critical area of investigation.

A comparative look at related compound classes suggests the potential for diverse reactivity patterns:

| Compound Class | Key Features | Potential Reactivity in Aniline-Silicon-Fluorine Context |

| Organofluorosilanes | Stable Si-F bond, tunable Lewis acidity | Precursors to silylium ions, fluoride-releasing agents |

| Aniline Derivatives | Nucleophilic nitrogen, electron-rich aromatic ring | Ligands for silicon, directing groups in catalytic reactions |

| Hypervalent Silicon Cmpds | Expanded coordination sphere, enhanced reactivity | Catalytic intermediates, reactive synthons |

Development of Sustainable and Scalable Synthetic Methodologies for Complex Architectures

A significant challenge in this emerging field will be the development of sustainable and scalable synthetic routes to complex aniline-silicon-fluorine architectures. Current synthetic methods for organofluorine and organosilicon compounds often rely on harsh reagents and energy-intensive processes. Future research must prioritize green chemistry principles.

Promising avenues for sustainable synthesis include:

Catalytic C-H Functionalization: Direct C-H functionalization of aniline derivatives with silicon and fluorine-containing reagents would be a highly atom-economical approach to building molecular complexity.

Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve energy efficiency in the synthesis of these compounds.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher yields and purity, and facilitating safer handling of potentially hazardous reagents.

Use of Green Solvents: Exploring the use of ionic liquids or supercritical fluids as reaction media could reduce the reliance on volatile and toxic organic solvents.

The scalability of these synthetic methods will be crucial for any potential industrial applications. The development of robust and cost-effective processes will be a key focus.

Advanced Mechanistic Insights into Complex Reaction Pathways and Catalytic Cycles

A deep understanding of the reaction mechanisms governing the formation and reactivity of aniline-silicon-fluorine compounds is essential for rational design and optimization. Advanced computational and experimental techniques will be indispensable in this endeavor.

Key areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. This can help in predicting reactivity and designing new catalysts.

In-situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of catalytic cycles.

Kinetic Studies: Detailed kinetic analysis can help to determine rate laws and activation parameters, providing crucial information about the rate-determining steps of a reaction.

Isotope Labeling Studies: The use of isotopes can help to trace the pathways of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms.

Understanding the role of silylium ions, hypervalent silicon intermediates, and the activation of Si-F and N-H bonds will be central to unraveling the complex reaction pathways in this chemical space.